![molecular formula C13H13NO2 B2973234 2-Methyl-2-(quinolin-6-YL)propanoic acid CAS No. 1022283-51-7](/img/structure/B2973234.png)
2-Methyl-2-(quinolin-6-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(quinolin-6-YL)propanoic acid is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. It has the molecular formula C13H13NO2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(quinolin-6-YL)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
2-Methyl-2-(quinolin-6-YL)propanoic acid has a molecular weight of 215.25 . It is a solid at room temperature . Its water solubility is calculated to be 0.155 mg/ml .Scientific Research Applications
Chemical Synthesis
“2-Methyl-2-(quinolin-6-YL)propanoic acid” is a chemical compound with the linear formula C13H13NO2 . It is used in the field of chemical synthesis, where it can serve as a building block for the synthesis of more complex molecules .
Life Science Research
This compound is also used in life science research . While the specific applications in this field are not detailed in the available resources, it’s common for such compounds to be used in biological assays, as reagents, or as synthetic intermediates for the production of bioactive molecules.
Potential Anti-Cancer Applications
Compounds structurally similar to “2-Methyl-2-(quinolin-6-YL)propanoic acid” have been synthesized into hybrid 2-quinolinone derivatives, which show cytotoxicity against the MCF-7 cell line. This indicates their potential as anti-breast cancer drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with the hinge region of proteins, forming a hydrogen bond between the nitrogen of the quinoline and the backbone carbonyl of the target protein .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it is likely that it interacts with its target proteins through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-(quinolin-6-YL)propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-methyl-2-quinolin-6-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJTGQVZLTFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(quinolin-6-YL)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.